molecular formula C24H22N2OS B2423338 N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850917-16-7

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B2423338
CAS RN: 850917-16-7
M. Wt: 386.51
InChI Key: RKYXPRUNMQMSTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with thionyl chloride . For instance, the reaction of N-(p-tolyl)benzamide with thionyl chloride at 70 °C for 8 hours gave N-(p-tolyl)benzimidoyl chloride . The in situ generated solution was then reacted with N-isopropyldithiocarbamate isopropyl ammonium salt to afford the desired product .


Molecular Structure Analysis

The molecular structure of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is complex, with multiple rings and functional groups . The structure can be viewed using computational tools .

Scientific Research Applications

  • Antimicrobial and Antiproliferative Properties :

    • Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their in vitro antibacterial, antifungal, and antiproliferative activities. These compounds showed potential as antimicrobial agents against Gram-positive and Gram-negative bacteria and fungi. Some derivatives also demonstrated significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, suggesting their potential as novel antiproliferative agents (Kumar et al., 2012).
  • Alkaline Phosphatase Inhibitors :

    • Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated their inhibitory effects on alkaline phosphatase. These compounds were found to be potent inhibitors, which could have implications for regulating bone and teeth calcification (Abbasi et al., 2019).
  • Cardiac Electrophysiological Activity :

    • Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
  • Cytotoxicity Against Melanoma Cells :

    • Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics and tested them for melanoma cytotoxicity. These compounds showed higher toxicity against melanoma cells than the parent compounds, indicating potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
  • Anti-inflammatory Activity :

    • Verma et al. (1994) synthesized indole derivatives with anti-inflammatory activity, demonstrating promising results with lower ulcerogenic liability than conventional drugs (Verma et al., 1994).
  • Neuroleptic Activity :

    • Iwanami et al. (1981) designed benzamides with potential neuroleptic activity. Their studies found a good correlation between the structure of these compounds and their activity, indicating potential use in psychosis treatment (Iwanami et al., 1981).

properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-17-11-13-18(14-12-17)22-23(20-9-5-6-10-21(20)26-22)28-16-15-25-24(27)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYXPRUNMQMSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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